molecular formula C26H25N3O7 B11055278 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11055278
M. Wt: 491.5 g/mol
InChI Key: KONWKMBZVJVSMK-XTQSDGFTSA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including imidazole, benzodioxole, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and benzodioxole intermediates, followed by their coupling with the pyrrolone core under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The imidazole and benzodioxole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the imidazole ring suggests that it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of functional groups may confer unique pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring, for example, is known to interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The benzodioxole and pyrrolone moieties may also contribute to the compound’s overall biological activity by interacting with different pathways and receptors.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simple imidazole compound known for its biological activity.

    Benzodioxole: A compound with a similar benzodioxole ring structure.

    Pyrrolone: A compound with a similar pyrrolone core.

Uniqueness

What sets 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O7

Molecular Weight

491.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25N3O7/c1-33-18-6-3-5-16(11-18)23(30)21-22(17-12-19(34-2)25-20(13-17)35-15-36-25)29(26(32)24(21)31)9-4-8-28-10-7-27-14-28/h3,5-7,10-14,22,30H,4,8-9,15H2,1-2H3/b23-21+

InChI Key

KONWKMBZVJVSMK-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C(=C4)OC)OCO5)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C(=C4)OC)OCO5)O

Origin of Product

United States

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